molecular formula C15H12FN3OS B2755051 N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049439-67-9

N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No.: B2755051
CAS No.: 1049439-67-9
M. Wt: 301.34
InChI Key: KGGUUMOOBPNMAC-UHFFFAOYSA-N
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Description

N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide is a synthetic compound belonging to the imidazo[2,1-b]thiazole class. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and an imidazo[2,1-b]thiazole core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Mechanism of Action

Target of Action

Similar compounds have been found to targetPantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of coenzyme A, a vital molecule in energy metabolism.

Mode of Action

It is suggested that similar compounds may interact with their targets via aradical pathway . This typically involves the transfer of an electron from the compound to the target molecule, leading to changes in the target’s structure and function.

Pharmacokinetics

Similar compounds have been designed within silico ADMET predictions , suggesting that they may have favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Result of Action

Similar compounds have shownantimycobacterial activity , suggesting that they may inhibit the growth of Mycobacterium tuberculosis. This could potentially lead to a decrease in the severity of tuberculosis infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction may start with the formation of an intermediate through the reaction of a substituted aniline with a thioamide, followed by cyclization to form the imidazo[2,1-b]thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide is unique due to its specific structural features, such as the cyclopropyl and fluorophenyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS/c16-10-3-1-9(2-4-10)12-7-19-13(8-21-15(19)18-12)14(20)17-11-5-6-11/h1-4,7-8,11H,5-6H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGUUMOOBPNMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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